molecular formula C16H13FN2O2S B5812509 N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide

N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B5812509
M. Wt: 316.4 g/mol
InChI Key: PTCLYAYPZAXMMG-UHFFFAOYSA-N
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Description

N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of acetylphenyl, carbamothioyl, and fluorobenzamide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 4-acetylphenyl isothiocyanate with 2-fluorobenzamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

    Refluxing: The reactants are refluxed in a suitable solvent, such as dry acetone, to facilitate the reaction.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-acetylphenyl)carbamothioyl]-2,4-dichlorobenzamide: This compound is similar in structure but contains dichlorobenzamide instead of fluorobenzamide.

    N-[(4-acetylphenyl)carbamothioyl]acetamide: This compound has an acetamide group instead of a fluorobenzamide group.

Uniqueness

N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCLYAYPZAXMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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